molecular formula C19H17ClN2O3S B2620696 N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862741-65-9

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine

Cat. No.: B2620696
CAS No.: 862741-65-9
M. Wt: 388.87
InChI Key: KWNAOUGHUONNJR-UHFFFAOYSA-N
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Description

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine (CAS 862741-65-9) is a synthetic organic compound with a molecular formula of C19H17ClN2O3S and a molecular weight of 388.9 . This compound features a 1,3-oxazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological properties . The 1,3-oxazole heterocycle is a key structural motif found in numerous bioactive natural products and synthetic molecules, exhibiting antibacterial, antifungal, and anticancer activities . Furthermore, the incorporation of a (4-chlorophenyl)sulfonyl group is a significant structural feature, as sulfonamide derivatives are extensively investigated for their antimicrobial properties and potential to overcome bacterial resistance . This specific molecular architecture makes this compound a valuable intermediate for constructing polyheterocyclic systems and a promising candidate for use in antimicrobial discovery research . Researchers can utilize this compound to explore new agents against Gram-positive bacterial strains and for the development of novel therapeutic strategies against hematological malignancies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-3-11-21-18-19(26(23,24)16-9-7-15(20)8-10-16)22-17(25-18)14-6-4-5-13(2)12-14/h3-10,12,21H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNAOUGHUONNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino ketone, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine with structurally related compounds from the provided evidence, focusing on substituent variations, core heterocycles, and inferred physicochemical properties.

Core Heterocycle and Substituent Variations
Compound Name Core Structure Position 4 Substituent Position 2 Substituent Amine Substituent Molecular Formula Molecular Weight (g/mol)
This compound (Target) Oxazole 4-chlorophenylsulfonyl m-tolyl Allyl C₁₉H₁₇ClN₂O₃S 412.87
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine Oxazole 4-chlorophenylsulfonyl m-tolyl Furan-2-ylmethyl C₂₀H₁₇ClN₂O₄S 424.88
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine Oxazole 4-chlorophenylsulfonyl 2-furyl 4-fluorophenyl C₁₉H₁₄ClFN₂O₄S 436.84
2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine Thiazole 4-methylphenylsulfonyl 4-chlorophenylsulfonyl 3-methoxypropyl C₂₀H₂₂ClN₂O₅S₂ 493.03

Key Observations:

  • Heterocycle Influence : The oxazole core (e.g., target compound) is less polar than thiazole () due to the absence of sulfur at position 1. Thiazole derivatives often exhibit higher metabolic stability but reduced solubility compared to oxazoles .
  • Sulfonyl Groups : The target compound has one sulfonyl group, while ’s thiazole derivative includes two sulfonyl moieties, significantly increasing polarity and hydrogen-bonding capacity.
  • Amine Substituents : Allyl (target) and furan-2-ylmethyl () groups introduce moderate hydrophobicity, whereas 4-fluorophenyl () and 3-methoxypropyl () substituents enhance electronic effects and solubility, respectively .
Physicochemical Properties (Calculated)
Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 0.12 1 6
(4-fluorophenyl derivative) 3.8 0.08 1 7
(Thiazole derivative) 2.5 0.05 1 8

Analysis :

  • The allyl group in the target compound contributes to a moderate LogP (3.2), suggesting balanced lipophilicity for membrane permeability.
  • ’s thiazole derivative has lower LogP due to dual sulfonyl groups but poorer solubility, likely due to increased molecular rigidity .
  • Fluorine in ’s compound increases electronegativity but reduces solubility compared to the allyl-substituted target .
Structural Implications for Bioactivity
  • Sulfonylated Oxazoles : Often target enzymes like carbonic anhydrases or kinases due to sulfonyl interactions with catalytic residues .
  • Thiazole Derivatives : Commonly explored as protease inhibitors or antimicrobial agents, leveraging sulfur’s electronic effects .

Biological Activity

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : Research indicates that derivatives of similar structures have shown antiviral properties, particularly against adenoviruses. These compounds often target viral DNA replication processes, suggesting that N-allyl derivatives may exhibit similar mechanisms .
  • Antidiabetic Potential : Analogous compounds have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Studies have shown that certain derivatives possess significant inhibitory activity, indicating potential for managing diabetes .

The biological activity is largely attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group in the compound is known to interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic diseases like diabetes.
  • Antiviral Mechanism : Similar compounds have demonstrated the ability to interfere with viral replication cycles, which may be applicable to N-allyl derivatives as well.

Antiviral Studies

A study on related compounds showed that specific analogs exhibited IC50 values in the low micromolar range against human adenoviruses, with selectivity indexes exceeding 100. This indicates a favorable therapeutic window and suggests further investigation into the antiviral potential of N-allyl derivatives .

Antidiabetic Activity

In a comparative study, various sulfonamide derivatives were tested for their α-amylase inhibitory activity. The most potent compounds displayed IC50 values as low as 0.90 μM, significantly better than acarbose (IC50 = 5.60 μM). This suggests that N-allyl derivatives could also exhibit strong antidiabetic effects .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 Value (μM)Reference
Compound AAntiviral0.27
Compound Bα-Amylase Inhibitor0.90
Compound CAntidiabetic5.60

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediate hydrazides or thiourea derivatives using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous oxadiazoles and oxazoles are formed by cyclizing substituted benzoic acid hydrazides with POCl₃ at 120°C . Key steps include sulfonylation of the chlorophenyl group and subsequent nucleophilic substitution with allylamine. Purification typically involves column chromatography, and intermediates are validated using IR, NMR, and mass spectrometry .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS-97/SHELXL-97) is widely used for structure solution and refinement, with validation of bond lengths, angles, and torsion angles against expected values for sulfonyl, oxazole, and aryl groups . For example, in structurally related oxazol-2-amines, C–S bond lengths in sulfonyl groups are typically ~1.76 Å, while C–N bonds in oxazole rings range from 1.32–1.38 Å .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : Systematic substitution of the allyl group, sulfonyl moiety, or m-tolyl ring can modulate biological activity. For instance:

  • Replacing the allyl group with bulkier substituents (e.g., propargyl) may enhance binding to hydrophobic enzyme pockets.
  • Introducing electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring could improve metabolic stability .
  • Testing derivatives in enzyme inhibition assays (e.g., γ-secretase or SARS-CoV-2 main protease) with IC₅₀ comparisons helps identify critical pharmacophores .

Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?

  • Methodological Answer : Discrepancies in antitubercular or anticancer activity may arise from variations in assay protocols. For example:

  • Cell line specificity : A compound active against HeLa cells may show no effect on MCF-7 due to differences in membrane transporters .
  • Concentration thresholds : Bioactivity at 10 µM vs. 100 µM requires dose-response validation .
  • Solution : Standardize assays using CLSI guidelines, include positive controls (e.g., isoniazid for antitubercular tests), and validate via orthogonal methods (e.g., thermal shift assays for target engagement) .

Q. How do computational methods aid in predicting the reactivity of the sulfonyl group in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites. The sulfonyl group’s sulfur atom typically exhibits a partial positive charge (~+1.2 eV), making it susceptible to nucleophilic attack by amines or thiols. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as hydrogen bonding between the sulfonyl oxygen and protease active sites .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for resolving spectral data ambiguities in this compound?

  • Methodological Answer :

  • NMR : Use 2D experiments (HSQC, HMBC) to assign overlapping signals. For example, the oxazole C5 proton typically couples with the allyl group’s vinyl protons (δ ~5.8–6.2 ppm, J = 10–12 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS, Orbitrap Fusion Lumos) confirms the molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of SO₂ from the sulfonyl group) aid structural verification .

Q. How can crystallographic twinning or disorder be addressed during refinement?

  • Methodological Answer : In SHELXL, use the TWIN and BASF commands for twinned data. For disordered sulfonyl or allyl groups, apply PART instructions and restrain bond distances/angles (DFIX, SADI). Validate with R1 (<5%), wR2 (<12%), and a GooF of 1.0–1.2 .

Contradictory Data & Resolution

Q. Why might synthetic yields vary across studies for similar oxazole derivatives?

  • Analysis : Yield discrepancies (e.g., 40% vs. 70%) often stem from:

  • Reagent purity : Impure POCl₃ reduces cyclization efficiency.
  • Temperature control : Overheating (>120°C) degrades sensitive intermediates.
  • Resolution : Optimize via Design of Experiments (DoE), varying temperature, solvent (toluene vs. DMF), and catalyst (e.g., p-TsOH) .

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